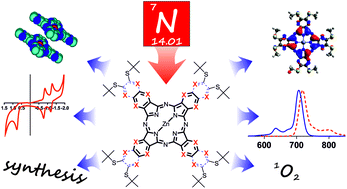Systematic investigation of phthalocyanines, naphthalocyanines, and their aza-analogues. Effect of the isosteric aza-replacement in the core†
Dalton Transactions Pub Date: 2015-06-10 DOI: 10.1039/C5DT01863C
Abstract
A series of zinc complexes of phthalocyanine, naphthalocyanine and their aza-analogues with alkylsulfanyl substituents was synthesized and characterized by UV-vis and MCD spectroscopy, and their redox properties were investigated using CV, DPV, and SWV approaches as well as spectroelectrochemical methods. Aggregation, photostability, singlet oxygen production, and fluorescence quantum yields of the target complexes were studied as a function of the stepwise substitution of the aromatic C–H fragments by nitrogen atoms. The electronic structure and vertical excitation energies of the target compounds were probed by DFT–PCM and TDDFT–PCM approaches. Introduction of additional nitrogens into the structure leads to a hypsochromic shift of the Q-band and makes the macrocycle strongly electron deficient and more photostable. The impact on the photophysics is limited. The relationships between the type of macrocycle and the studied properties were defined.

Recommended Literature
- [1] Carbon dot based nanopowders and their application for fingerprint recovery†
- [2] Cesium-doped graphene grown in situ with ultra-small TiO2 nanoparticles for high-performance lithium-ion batteries†
- [3] C(sp3)–C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates†
- [4] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [5] Butyric acid inhibits oxidative stress and inflammation injury in calcium oxalate nephrolithiasis by targeting CYP2C9
- [6] Carbon nanotubes/Al2O3 composite derived from catalytic reforming of the pyrolysis volatiles of the mixture of polyethylene and lignin for highly-efficient removal of Pb(ii)†
- [7] Atomic layer deposition of metal oxides for efficient perovskite single-junction and perovskite/silicon tandem solar cells†
- [8] Cell-specific activation of gemcitabine by endogenous H2S stimulation and tracking through simultaneous fluorescence turn-on†
- [9] Benzotriazole-mediated arylalkylation and heteroarylalkylation
- [10] Broadly tuning Bi3+ emission via crystal field modulation in solid solution compounds (Y,Lu,Sc)VO4:Bi for ultraviolet converted white LEDs









